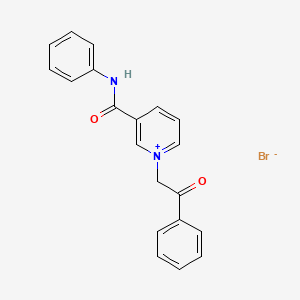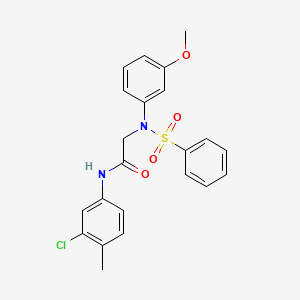![molecular formula C16H18N2O2 B4963706 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential uses in research applications. ATD is a synthetic compound that acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In
Wirkmechanismus
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, this compound reduces the amount of estrogen produced in the body. This can have a variety of effects on physiological processes that are regulated by estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research application. In general, this compound has been shown to reduce estrogen levels in the body, which can have a variety of effects on physiological processes. For example, this compound has been shown to reduce bone loss in postmenopausal women, suggesting that estrogen plays a role in bone metabolism. This compound has also been shown to reduce the growth of breast cancer cells, suggesting that estrogen plays a role in the development and progression of breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in laboratory experiments is that it is a relatively simple and straightforward compound to synthesize. Additionally, this compound has been well-studied in scientific research, making it a reliable tool for investigating the role of estrogen in various physiological processes. One limitation of using this compound in laboratory experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen in the body.
Zukünftige Richtungen
There are several future directions for research involving 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of interest is the role of estrogen in the development and progression of prostate cancer. This compound has been shown to reduce the growth of prostate cancer cells in vitro, suggesting that estrogen may play a role in the development and progression of this disease. Another area of interest is the development of more specific aromatase inhibitors that target only the aromatase enzyme and not other enzymes in the body. This could potentially lead to more effective treatments for breast cancer and other estrogen-related diseases.
Synthesemethoden
The synthesis of 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves the reaction of 1,3-cyclohexanedione with aniline and formaldehyde in the presence of a catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography to obtain the desired compound. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in scientific research to investigate the role of estrogen in various physiological processes. For example, this compound has been used to study the effects of estrogen on bone metabolism, cardiovascular health, and reproductive function. This compound has also been used to investigate the role of estrogen in the development and progression of breast cancer.
Eigenschaften
IUPAC Name |
4-(anilinomethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-10-6-7-11(8-10)14(13)16(20)18(15)9-17-12-4-2-1-3-5-12/h1-5,10-11,13-14,17H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRVBIGAKXHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)

![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)




![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)
amine](/img/structure/B4963720.png)
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)